Alogliptin Related Compound 29 is a synthetic diaryl ether-based thiazolidinedione derivative. [] While structurally related to the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, Compound 29 exhibits a distinct pharmacological profile, acting as a selective ligand for ERRα. [] ERRα is an orphan nuclear receptor implicated in regulating energy homeostasis, making Compound 29 a potential target for treating metabolic disorders like type 2 diabetes. []
A co-crystal structure of Compound 29 bound to the ligand-binding domain of ERRα confirmed its interaction with the receptor. [] This interaction involves a covalent bond formation between Compound 29 and the protein, although this binding has been shown to be reversible. [] Further structural details, such as specific atoms involved in the covalent bond or key interactions contributing to the binding affinity, are not described in the provided abstracts.
Alogliptin Related Compound 29 exerts its effects by selectively binding to and inhibiting the activity of ERRα. [] This inhibition prevents the recruitment of coactivator peptides to ERRα, effectively disrupting its transcriptional activity. [] This, in turn, influences the expression of genes downstream of ERRα involved in energy homeostasis, ultimately leading to improved insulin sensitivity and glucose metabolism. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7